2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, including triazolopyridines and pyridazines, have been synthesized and evaluated for various biological activities. These activities include insecticidal properties, as seen in compounds evaluated against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017), and antimicrobial and antioxidant activities (Flefel et al., 2018). These findings suggest the potential utility of structurally related compounds in the development of new agrochemicals and pharmaceuticals.
Antihistaminic and Anti-inflammatory Properties
Some heterocyclic compounds have been shown to possess antihistaminic activity and the ability to inhibit eosinophil infiltration, indicating potential applications in the treatment of allergic conditions and inflammatory diseases (Gyoten et al., 2003). This research direction can offer insights into the therapeutic potential of similar compounds in addressing histamine-related disorders and inflammation.
Material Science Applications
Heterocyclic compounds also find applications in materials science, where their unique chemical structures contribute to the development of novel materials with specific optical, electronic, or mechanical properties. For example, compounds with pyridazine analogs have shown significant pharmaceutical importance, indicating their potential utility in the development of new drugs and therapeutic agents (Sallam et al., 2021).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(10-13-3-4-14-15(9-13)28-12-27-14)20-11-18-22-21-16-5-6-17(23-25(16)18)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFMIYVOPBKNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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